molecular formula C15H23N3O5S2 B2796975 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine CAS No. 708245-51-6

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine

Cat. No. B2796975
CAS RN: 708245-51-6
M. Wt: 389.49
InChI Key: ISAJIFHVISDPLX-UHFFFAOYSA-N
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Description

Toluene-4-sulfonyl is a derivative of toluene and contains a sulfonyl functional group . It’s a white, malodorous solid widely used in organic synthesis . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

Toluene-4-sulfonyl chloride, a derivative of toluene-4-sulfonyl, can be synthesized via the chlorosulfonation of toluene, using sulfuryl chloride . In organic synthesis, toluene-4-sulfonyl chloride is used to convert alcohols into the corresponding toluenesulfonate esters .


Molecular Structure Analysis

The molecular structure of toluene-4-sulfonyl chloride, a derivative of toluene-4-sulfonyl, is CH₃C₆H₄SO₂Cl . It contains a sulfonyl chloride (−SO₂Cl) functional group .


Chemical Reactions Analysis

In organic synthesis, toluene-4-sulfonyl chloride is used to convert alcohols into the corresponding toluenesulfonate esters . It can also be used to prepare sulfonamides from amines .


Physical And Chemical Properties Analysis

Toluene-4-sulfonyl chloride is a white, malodorous solid . It has a melting point of 65 to 69 °C and a boiling point of 134 °C at 10 mmHg . It reacts with water .

Scientific Research Applications

Structural Analysis and Crystallography

Research on structurally similar compounds, such as 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, has provided insights into their crystallographic properties. For instance, the detailed investigation of the crystal structure of a novel 1-benzhydrylpiperazine derivative by X-ray crystallography revealed that the piperazine ring adopts a chair conformation, with the geometry around the sulfur atom forming a distorted tetrahedron (Naveen et al., 2009). Such structural elucidations are crucial for understanding the chemical behavior and potential applications of these compounds.

Synthesis and Chemical Behavior

The synthesis of derivatives, including those with piperazine and morpholine motifs, has been extensively studied. For example, the synthesis and characterization of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives for antiviral studies indicate the potential biomedical applications of these compounds (Selvakumar et al., 2018). Such research underscores the versatility of these compounds in drug development and other areas of chemical synthesis.

Medicinal Chemistry and Drug Development

Compounds containing piperazine and morpholine groups have shown promise in the development of new pharmaceuticals. For instance, the structure-activity relationship studies of pyridazinones as glucan synthase inhibitors have led to compounds with significant efficacy in models of Candida glabrata infection, highlighting the therapeutic potential of these structures (Ting et al., 2011). Research in this area continues to explore the diverse biological activities of these compounds, aiming to develop novel treatments for various diseases.

Safety And Hazards

Toluene-4-sulfonyl chloride is hazardous. It releases HCl on contact with water . It may be corrosive to metals and cause skin irritation and serious eye damage .

properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJIFHVISDPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine

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